Product packaging for Bis(ethoxythiocarbonyl) tetrasulfide(Cat. No.:CAS No. 1851-71-4)

Bis(ethoxythiocarbonyl) tetrasulfide

Cat. No.: B154371
CAS No.: 1851-71-4
M. Wt: 306.5 g/mol
InChI Key: AEQAMCGEBHCRLA-UHFFFAOYSA-N
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Description

Historical Context of Sulfur-Transfer Reagents in Organic Synthesis

The introduction of sulfur into organic molecules has been a long-standing objective in synthetic chemistry, driven by the unique properties that sulfur-containing functional groups impart to compounds. Historically, elemental sulfur and simple inorganic sulfides were the primary sources for sulfurization reactions. However, their limited solubility, high reaction temperatures, and lack of selectivity posed significant challenges for chemists.

The development of "sulfur-transfer" reagents marked a significant advancement in the field. These reagents are designed to deliver one or more sulfur atoms to a substrate in a controlled and efficient manner. Early examples of such reagents often involved compounds with activated sulfur-sulfur bonds, making them more reactive and soluble in organic solvents. The overarching goal was to create milder and more selective methods for forming carbon-sulfur bonds, which are fundamental in the synthesis of numerous important chemical compounds. researchgate.netnih.gov

Over the decades, a diverse arsenal (B13267) of sulfur-transfer reagents has been developed, each with its own specific applications and advantages. These range from simple disulfides to more complex heterocyclic compounds. The continuous evolution of these reagents has been driven by the increasing demand for complex sulfur-containing molecules in fields such as pharmaceuticals, agrochemicals, and materials science. rsc.org

Significance of Bis(ethoxythiocarbonyl) Tetrasulfide in Nucleic Acid Chemistry

One of the most significant applications of this compound lies in the synthesis of modified nucleic acids, specifically in the preparation of phosphorothioate (B77711) oligonucleotides. researchgate.netorganica1.org These analogues of natural DNA and RNA, in which a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by a sulfur atom, exhibit enhanced resistance to nuclease degradation. tcichemicals.comhud.ac.uk This property makes them valuable tools in antisense therapy and other biotechnological applications. tcichemicals.com

The synthesis of phosphorothioate oligonucleotides is typically achieved using the solid-phase phosphoramidite (B1245037) method. umich.edu In this multi-step process, a key transformation is the sulfurization of the internucleotide phosphite (B83602) triester linkage. This compound has emerged as an effective reagent for this crucial step. researchgate.netorganica1.org It acts as a sulfur donor, efficiently converting the phosphorus(III) species to the desired phosphorothioate triester.

Table of Common Sulfur-Transfer Reagents in Oligonucleotide Synthesis

Reagent NameAbbreviationKey Features
3H-1,2-benzodithiol-3-one-1,1-dioxideBeaucage ReagentWidely used, but can have stability issues in solution. researchgate.netglenresearch.com
Phenylacetyl DisulfidePADSRequires an "aging" period to form active polysulfide species. researchgate.netresearchgate.net
3-Ethoxy-1,2,4-dithiazoline-5-oneEDITHAn effective oxidative sulfurizing agent. researchgate.net
This compound Not commonly abbreviatedA useful sulfur-transfer reagent for the solid-phase synthesis of phosphorothioate oligonucleotides. researchgate.net
3-Amino-1,2,4-dithiazole-5-thioneXanthane HydrideDoes not produce oxidizing byproducts. tcichemicals.comtcichemicals.com
3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thioneDDTTOffers improved stability for use on automated synthesizers. glenresearch.com

Current Research Landscape and Future Trajectories for Polysulfide Reagents

The field of polysulfide chemistry continues to be an active area of research, with new synthetic methods and applications being continuously explored. Polysulfides are recognized for their diverse reactivity, stemming from the catenated sulfur chain which can act as both a nucleophile and an electrophile. scienceandtechnology.com.vn

Current research is focused on several key areas. The development of novel polysulfide-containing polymers is of significant interest for applications in materials science, including self-healing materials and advanced sealants. scienceandtechnology.com.vngoogle.com The unique properties of the polysulfide linkage, such as its dynamic nature, are being harnessed to create innovative materials with responsive characteristics.

In the realm of organic synthesis, researchers are exploring new catalytic systems for sulfur transfer reactions, aiming for greater efficiency and selectivity. researchgate.net This includes the development of metal-catalyzed processes that can facilitate the formation of complex sulfur-containing molecules under mild conditions. Furthermore, the biological roles of polysulfides are gaining increasing attention, with studies revealing their involvement in redox signaling and other cellular processes. nih.gov This has spurred interest in developing new chemical tools to study and modulate the activity of these endogenous polysulfides.

Looking ahead, the future of polysulfide reagents is likely to be shaped by the principles of green chemistry, with a focus on developing more sustainable and environmentally benign synthetic methods. researchgate.net This includes the use of elemental sulfur as a readily available and inexpensive starting material for the synthesis of advanced polysulfide reagents. Additionally, a deeper understanding of the mechanisms of sulfur transfer will enable the design of more sophisticated reagents with tailored reactivity for specific synthetic challenges. The ongoing exploration of the chemical and biological properties of polysulfides promises to unlock new opportunities in medicine, materials science, and beyond.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2S6 B154371 Bis(ethoxythiocarbonyl) tetrasulfide CAS No. 1851-71-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1851-71-4

Molecular Formula

C6H10O2S6

Molecular Weight

306.5 g/mol

IUPAC Name

O-ethyl (ethoxycarbothioyltetrasulfanyl)methanethioate

InChI

InChI=1S/C6H10O2S6/c1-3-7-5(9)11-13-14-12-6(10)8-4-2/h3-4H2,1-2H3

InChI Key

AEQAMCGEBHCRLA-UHFFFAOYSA-N

SMILES

CCOC(=S)SSSSC(=S)OCC

Canonical SMILES

CCOC(=S)SSSSC(=S)OCC

Other CAS No.

1851-71-4

Origin of Product

United States

Synthetic Methodologies for Bis Ethoxythiocarbonyl Tetrasulfide

Established Preparative Routes and Reaction Conditions

The primary route for the synthesis of bis(alkoxythiocarbonyl) polysulfides involves the controlled reaction of an alkali metal ethyl xanthate with a suitable sulfurizing agent. A plausible and commonly employed method for the formation of organic tetrasulfides is the reaction of a thiol-containing precursor with sulfur monochloride (S₂Cl₂). In the case of Bis(ethoxythiocarbonyl) tetrasulfide, the precursor is potassium ethyl xanthate.

The general reaction can be depicted as follows:

2 ROCS₂K + S₂Cl₂ → (ROCS₂)₂S₄ + 2 KCl

This reaction is typically carried out in a non-polar organic solvent, such as carbon disulfide or dichloromethane, at low temperatures to control the reactivity of sulfur monochloride and minimize the formation of side products, including lower and higher order polysulfides. The reaction mixture is generally stirred for several hours to ensure complete conversion. The final product can then be isolated through filtration to remove the precipitated potassium chloride, followed by evaporation of the solvent.

An alternative conceptual approach involves the direct oxidation of potassium ethyl xanthate. While mild oxidation of xanthates typically yields the corresponding dixanthogen (B1670794) disulfide, stronger oxidizing conditions or the use of specific reagents could potentially lead to the formation of higher polysulfides. However, controlling the precise length of the polysulfide chain through direct oxidation is challenging and often results in a mixture of products.

Below is a representative table of reaction conditions based on analogous syntheses of organic tetrasulfides.

ParameterCondition
Precursor Potassium Ethyl Xanthate
Sulfurizing Agent Sulfur Monochloride (S₂Cl₂)
Solvent Carbon Disulfide, Dichloromethane
Temperature 0-10 °C
Reaction Time 2-4 hours
Stoichiometry ~2:1 (Xanthate:Sulfur Monochloride)

Chemical Precursors and Their Role in Formation

The key chemical precursors for the synthesis of this compound are fundamental to the successful formation of the target molecule.

Potassium Ethyl Xanthate (C₂H₅OCS₂K): This is the primary building block, providing the ethoxythiocarbonyl moiety. It is typically synthesized by the reaction of ethanol (B145695) with carbon disulfide in the presence of potassium hydroxide. In the subsequent reaction to form the tetrasulfide, the xanthate anion acts as a nucleophile, attacking the sulfur atoms of the sulfurizing agent. The stability and purity of the potassium ethyl xanthate are crucial for achieving a clean reaction with a good yield.

Sulfur Monochloride (S₂Cl₂): This reagent serves as the source of the central two sulfur atoms in the tetrasulfide chain and facilitates the coupling of the two xanthate units. Its electrophilic nature allows for the reaction with the nucleophilic xanthate. The S-S bond in sulfur monochloride is susceptible to cleavage, enabling the insertion of the xanthate groups. The controlled addition of S₂Cl₂ is critical to prevent the formation of longer polysulfide chains.

The role of these precursors in the formation of the tetrasulfide bond is a well-defined process of nucleophilic substitution. The xanthate anion displaces the chloride ions from the sulfur monochloride molecule, leading to the formation of the stable this compound and potassium chloride as a byproduct.

Optimization Strategies for Synthesis and Yield Enhancement

Optimizing the synthesis of this compound is essential for maximizing the yield and purity of the final product. Several strategies can be employed to enhance the efficiency of the reaction.

Control of Stoichiometry: The molar ratio of the reactants, specifically potassium ethyl xanthate to sulfur monochloride, is a critical parameter. A stoichiometric ratio of approximately 2:1 is theoretically required. However, slight adjustments may be necessary to compensate for any impurities or side reactions. An excess of the xanthate can help to ensure the complete consumption of the more reactive and hazardous sulfur monochloride.

Temperature and Reaction Time: Maintaining a low reaction temperature is crucial to control the exothermicity of the reaction and to suppress the formation of undesired byproducts. Higher temperatures can lead to the decomposition of the product and the formation of a mixture of polysulfides with varying chain lengths. The optimal reaction time needs to be determined experimentally to ensure the reaction proceeds to completion without significant product degradation.

Solvent Selection: The choice of solvent can significantly influence the reaction rate and the solubility of reactants and products. A non-polar, aprotic solvent is generally preferred to avoid side reactions with the highly reactive sulfur monochloride. The solvent should also allow for easy separation of the inorganic salt byproduct.

Purification Techniques: Effective purification is key to obtaining a high-purity product. This typically involves filtration to remove the solid potassium chloride, followed by washing the organic phase to remove any remaining impurities. Further purification can be achieved through techniques such as recrystallization or column chromatography, although the thermal lability of the tetrasulfide bond should be considered.

The following table summarizes key optimization strategies and their expected impact on the synthesis.

Optimization StrategyParameter to ControlExpected Impact
Reactant Ratio Molar ratio of Potassium Ethyl Xanthate to Sulfur MonochlorideMaximizes conversion of the limiting reagent and minimizes side products.
Temperature Control Maintaining low temperatures (e.g., 0-10 °C)Reduces decomposition and formation of higher or lower order polysulfides.
Solvent Choice Use of inert, non-polar solventsPrevents side reactions and facilitates product isolation.
Purification Method Filtration, washing, and potentially recrystallizationIncreases the purity of the final product.

By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve higher yields and purity.

Chemical Reactivity and Mechanistic Investigations of Bis Ethoxythiocarbonyl Tetrasulfide

Fundamental Reactivity as a Sulfur-Transfer Agent

Bis(ethoxythiocarbonyl) tetrasulfide is recognized for its capacity to donate sulfur atoms in chemical reactions, a characteristic that defines it as a sulfur-transfer agent. This functionality is central to its application in the synthesis of modified oligonucleotides, specifically in the conversion of phosphite (B83602) triester intermediates to phosphorothioate (B77711) linkages. The tetrasulfide moiety, a chain of four sulfur atoms, is the reactive center of the molecule, poised to release sulfur atoms upon reaction with a suitable substrate.

Mechanistic Insights into Sulfurization Processes

A detailed understanding of the reaction mechanisms is crucial for optimizing synthetic protocols and minimizing side reactions. For this compound, the precise pathways and intermediates involved in sulfur transfer are not definitively established in the available literature.

Proposed Reaction Pathways and Transient Intermediates

Based on the general reactivity of polysulfides and sulfur-transfer agents, a plausible reaction pathway would involve the nucleophilic attack of the phosphorus(III) center of a phosphite triester on a sulfur atom of the tetrasulfide chain. This initial interaction would likely lead to the formation of a transient, high-energy intermediate. The specific nature of this intermediate for this compound has not been experimentally isolated or characterized in published studies.

It is hypothesized that the reaction could proceed through a concerted or a stepwise mechanism. A concerted mechanism would involve a single transition state leading directly to the products. A stepwise mechanism, on the other hand, would involve the formation of one or more reactive intermediates. Without specific computational or experimental studies, any proposed pathway remains speculative.

Detailed Analysis of Phosphorothioate Linkage Formation

Detailed mechanistic data, including reaction kinetics, the order of the reaction with respect to the reactants, and the effect of reaction conditions on the rate of phosphorothioate linkage formation using this compound, are not available in the surveyed literature. Such data would be invaluable for a complete understanding of its performance as a sulfurizing agent.

Stability and Decomposition Pathways in Varied Chemical Environments

The stability of a reagent is a critical factor in its practical application, affecting storage, handling, and reactivity. The decomposition of a sulfur-transfer agent can lead to the formation of undesired byproducts and a reduction in sulfurization efficiency.

Influence of Solvent Systems on Chemical Integrity

The choice of solvent can significantly impact the stability and reactivity of a chemical compound. For sulfur-transfer agents used in oligonucleotide synthesis, solvents such as acetonitrile (B52724), often in the presence of a base like pyridine (B92270) or 3-picoline, are common. However, specific studies detailing the stability of this compound in these or other solvent systems, including potential degradation products and rates of decomposition, are not described in the available scientific reports.

Table 1: Hypothetical Stability of this compound in Different Solvents

Solvent Expected Relative Stability Potential Decomposition Pathways
Acetonitrile Moderate Data not available
Pyridine Low to Moderate Data not available
Dichloromethane High Data not available
Tetrahydrofuran Moderate Data not available

This table is illustrative and not based on experimental data.

Reactivity Towards Basic and Other Nucleophilic Species

The presence of basic and nucleophilic species is common in the chemical environment of oligonucleotide synthesis. These species can potentially react with the sulfur-transfer agent, leading to its degradation or the formation of competing reaction pathways. For instance, bases can catalyze the decomposition of the reagent, while other nucleophiles present in the reaction mixture could compete with the phosphite triester in reacting with the tetrasulfide.

There is a lack of specific studies on the reactivity of this compound with common bases and nucleophiles used in synthetic chemistry. Understanding these interactions is essential for optimizing reaction conditions and ensuring the fidelity of the sulfurization step.

Table 2: List of Chemical Compounds

Compound Name
This compound
Phosphite triester
Phosphorothioate
Acetonitrile
Pyridine

Applications of Bis Ethoxythiocarbonyl Tetrasulfide in Oligonucleotide Synthesis

Utilization within the Solid-Phase Phosphoramidite (B1245037) Methodology

The solid-phase phosphoramidite method is the standard for chemical synthesis of oligonucleotides. hud.ac.ukumich.edu The process involves the sequential addition of protected nucleoside phosphoramidite monomers to a growing chain attached to a solid support. atdbio.com Each cycle of addition consists of four main steps: detritylation, coupling, capping, and oxidation. organica1.orgnih.gov To synthesize phosphorothioate (B77711) oligonucleotides (PS-oligos), the oxidation step is substituted with a sulfurization reaction, which converts the unstable phosphite (B83602) triester intermediate into a more stable phosphorothioate triester. oup.combiosearchtech.com Bis(ethoxythiocarbonyl) tetrasulfide has been effectively employed as the sulfur-transfer agent in this critical step. organica1.orgumich.edu

This compound serves as an effective reagent for the routine synthesis of oligonucleotide phosphorothioates via the solid-phase phosphoramidite approach. researchgate.netresearchgate.netumich.edu This modification, replacing a non-bridging oxygen with a sulfur atom, creates a chiral center at the phosphorus atom, resulting in a mixture of diastereomers (Rp and Sp). hud.ac.ukresearchgate.net This structural change is fundamental to the therapeutic potential of these molecules, as it confers stability against cellular nucleases. glenresearch.com The phosphoramidite method allows for the introduction of the phosphorothioate linkage at specific, desired positions within the oligonucleotide sequence or for the creation of fully phosphorothioated sequences by simply using the sulfurizing agent at every cycle instead of an oxidizing agent. oup.comoup.com

Comparative Studies with Alternative Sulfurizing Reagents

The performance of this compound is best understood in the context of other available sulfurizing reagents. A variety of compounds have been developed and utilized for this purpose, each with its own advantages and disadvantages concerning stability, solubility, reaction kinetics, and cost. glenresearch.comhud.ac.ukoup.com Commonly used alternatives include 3H-1,2-benzodithiol-3-one-1,1-dioxide (Beaucage reagent), phenylacetyl disulfide (PADS), 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH), and 1,2,4-dithiazolidine-3,5-dione (B1201021) (DtsNH). organica1.orghud.ac.ukoup.com

Comparative Performance of Sulfurizing Reagents
ReagentConcentration (M)Reaction TimeSulfurization Yield/EfficiencyReference
DtsNH0.0530–60 s>98% oup.com
DtsNH0.015 min>98% oup.com
EDITH0.0530–60 s>98% oup.com
Beaucage Reagent0.0530–60 s>98% oup.com
Beaucage Reagent0.015 min>98% oup.com
PADS ("aged")0.260-120 s>99.6% (stepwise) researchgate.net

The choice of sulfurizing reagent directly affects the purity of the crude oligonucleotide product. An efficient reagent minimizes the level of phosphodiester (PO) impurities. organica1.org For the synthesis of a 20-mer oligonucleotide, a 1% failure rate in sulfurization at each step would result in 16.5% of the final product containing at least one phosphodiester linkage. oup.com Studies using EDITH and the Beaucage reagent for longer sequences (20-mers) showed >99% sulfur transfer efficiency per step, leading to comparable ratios of full-length product to truncated oligomers. oup.com While DtsNH was less effective for these longer sequences at lower concentrations, increasing the concentration and reaction time also enabled >99% sulfur transfer efficiency. oup.com The use of "aged" PADS solutions has been shown to be highly effective, consistently yielding PS-oligonucleotides with low levels of phosphate (B84403) diester content, corresponding to an average stepwise sulfurization efficiency of over 99.9%. organica1.org

Beaucage Reagent (3H-1,2-benzodithiol-3-one-1,1-dioxide): This is one of the most common and efficient sulfurizing reagents. glenresearch.com It is effective at low concentrations and with short reaction times. oup.com However, it has some disadvantages, including limited long-term stability in solution on a synthesizer and the generation of potent oxidizing byproducts that can be detrimental to the synthesis. organica1.orgglenresearch.com

Phenylacetyl Disulfide (PADS): PADS is an inexpensive and scalable reagent that has become a preferred alternative to the Beaucage reagent for large-scale manufacturing. organica1.orgresearchgate.net Its primary drawback is that freshly prepared solutions are not optimal; they require an "aging" period of at least a day in a basic solvent mixture (e.g., acetonitrile (B52724)/3-picoline) to generate the active sulfurating species. organica1.orgresearchgate.net Once aged, however, it provides excellent and reproducible sulfurization efficiency (>99.9%). organica1.org

EDITH (3-Ethoxy-1,2,4-dithiazoline-5-one) and DtsNH (1,2,4-Dithiazolidine-3,5-dione): Both reagents are effective, can be used at low concentrations (0.05 M) with short reaction times (30 s), and are stable for prolonged periods in acetonitrile solution at room temperature. oup.com They have proven effective for automated synthesis of various phosphorothioate-containing oligonucleotides. oup.comresearchgate.net

Specific Comparisons with:

Phenylacetyl Disulfide (PADS)

Phenylacetyl Disulfide (PADS) is a widely utilized sulfurizing reagent known for its high efficiency. organica1.orgacs.org Research has shown that a 0.2 M solution of PADS in a mixture of 3-picoline and acetonitrile can achieve over 99.6% sulfurization efficiency. hud.ac.uk One of the interesting features of PADS is that its solutions often perform better after a period of "aging," suggesting that degradation products may be the active sulfur-transfer species. organica1.orgdiva-portal.org This reagent has been successfully employed in the large-scale synthesis of antisense phosphorothioate oligonucleotides. hud.ac.uk

3-Methyl-1,2,4-dithiazolin-5-one (MEDITH)

3-Methyl-1,2,4-dithiazolin-5-one, known as MEDITH, is another effective sulfur-transfer reagent used in the solid-phase synthesis of oligonucleotide phosphorothioates. It has been noted for its application in the phosphoramidite approach to creating these modified nucleic acids.

3-Amino-1,2,4-dithiazole-5-thione (ADTT)

Also known as Xanthane Hydride, 3-Amino-1,2,4-dithiazole-5-thione (ADTT) is a commercially available and cost-effective sulfurizing reagent. nih.govcalstate.edu Studies have demonstrated its high efficiency, achieving over 99.5% sulfur-transfer efficiency in the synthesis of oligonucleotide phosphorothioates. vanderbilt.edu A 0.02 M solution of ADTT in a 9:1 mixture of acetonitrile and pyridine (B92270) is typically used in automated solid-phase synthesis. acs.org

Dibenzoyl Tetrasulfide

Dibenzoyl Tetrasulfide is recognized as a rapid sulfur-transfer agent in the synthesis of phosphorothioate analogues of oligonucleotides. umich.edu Its efficiency and speed make it a valuable tool in the automated chemical synthesis of modified nucleic acids.

Benzyltriethylammonium Tetrathiomolybdate (B108656)

This tetrathiomolybdate salt has been reported as a rapid and reliable sulfur-transfer reagent for the automated synthesis of phosphorothioate oligonucleotides via the phosphoramidite method. umich.edu

Bis(O,O-diisopropoxyphosphinothioyl) Disulfide (S-Tetra)

S-Tetra is a highly efficient sulfurizing reagent that has been noted for its cost-effectiveness in the synthesis of oligo(nucleoside phosphorothioate)s. umich.edu

Dimethylthiarum Disulfide (DTD)

Comparative Overview of Sulfurizing Reagents

The selection of a sulfurizing reagent for oligonucleotide synthesis depends on several factors, including efficiency, reaction time, stability of the reagent in solution, cost, and the purity of the final product. The table below provides a comparative glance at some of the key reagents.

ReagentAbbreviationTypical Concentration & SolventKey Features
Phenylacetyl DisulfidePADS0.2 M in Acetonitrile/3-Picoline (1:1 v/v) hud.ac.ukHigh efficiency (>99.6%); "aging" of solution can improve performance. organica1.orghud.ac.uk
3-Methyl-1,2,4-dithiazolin-5-oneMEDITH-Effective for solid-phase synthesis.
3-Amino-1,2,4-dithiazole-5-thioneADTT0.02 M in Acetonitrile/Pyridine (9:1) acs.orgHigh efficiency (>99.5%); commercially available and inexpensive. nih.govvanderbilt.edu
Dibenzoyl Tetrasulfide--Rapid sulfur transfer. umich.edu
Benzyltriethylammonium Tetrathiomolybdate--Rapid and reliable for automated synthesis. umich.edu
Bis(O,O-diisopropoxyphosphinothioyl) DisulfideS-Tetra-Highly efficient and cost-effective. umich.edu
Dimethylthiarum DisulfideDTD-Reduces synthesis cycle time and solvent consumption.
This compound --Introduced as a novel sulfur-transfer reagent for solid-phase synthesis.
Disulfides of Arylsulfonic Acids

A notable class of sulfurizing agents developed for the automated synthesis of phosphorothioate oligonucleotides is the disulfides of arylsulfonic acids. nih.govnih.gov These compounds have proven to be effective alternatives to more common reagents, offering advantages in handling, cost, and performance.

Detailed Research Findings: Researchers have synthesized and evaluated a series of arylsulfonyl disulfides, demonstrating their utility in the phosphoramidite approach to oligonucleotide synthesis. nih.gov These reagents are typically crystalline solids that are easy to handle and relatively inexpensive to prepare. nih.govnih.gov Their mechanism of action involves the nucleophilic attack of the trivalent phosphorus of the phosphite triester on the disulfide bond, leading to the transfer of a single sulfur atom and the formation of the desired pentavalent phosphorothioate triester.

Examples of effective reagents in this class include:

Bis(benzenesulfonyl)disulfide

Bis(p-toluenesulfonyl)disulfide

Bis(p-methoxybenzensulfonyl)disulfide

Bis(p-chlorobenzenesulfonyl)disulfide nih.gov

These compounds are readily synthesized with high yields, making them attractive for large-scale operations where reagent cost is a significant factor. nih.gov

Table 1. Performance of Various Arylsulfonyl Disulfides in Oligonucleotide Sulfurization
Sulfurizing ReagentPhysical FormTypical Reaction TimeKey Advantages
Bis(benzenesulfonyl)disulfideCrystalline Solid1-2 minutesInexpensive, Easy to handle, Efficient conversion
Bis(p-toluenesulfonyl)disulfideCrystalline Solid1-2 minutesInexpensive, Easy to handle, Efficient conversion
Bis(p-methoxybenzensulfonyl)disulfideCrystalline Solid1-2 minutesInexpensive, Easy to handle, Efficient conversion
Bis(p-chlorobenzenesulfonyl)disulfideCrystalline Solid1-2 minutesInexpensive, Easy to handle, Efficient conversion
1,2,4-Dithiazolidine-3,5-dione (DtsNH) and 3-Ethoxy-1,2,4-dithiazoline-5-one (EDITH)

1,2,4-Dithiazolidine-3,5-dione (DtsNH) and its precursor, 3-Ethoxy-1,2,4-dithiazoline-5-one (EDITH), have been introduced as highly effective sulfur-transfer reagents that address several drawbacks of earlier compounds like tetraethylthiuram disulfide (TETD) and 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage reagent). oup.com

Detailed Research Findings: Both DtsNH and EDITH are lauded for their high efficiency, stability, and compatibility with standard automated DNA synthesis protocols. oup.com A significant advantage is their stability upon prolonged storage in acetonitrile solution at room temperature, a feature not shared by all sulfurizing agents. oup.com

Studies have demonstrated that these reagents can be used at low concentrations (e.g., 0.05 M) with very short reaction times, typically around 30 seconds, to achieve excellent sulfur transfer efficiency (>98%). oup.com For instance, in the synthesis of a 20mer oligodeoxyribonucleotide, both EDITH and the Beaucage reagent, at 0.05 M for 30 seconds, achieved approximately 98-99% sulfur transfer efficiency at each step. oup.com While DtsNH was found to be slightly less effective under these specific conditions for longer sequences, increasing its concentration to 0.2 M and the reaction time to 5 minutes resulted in over 99% sulfur transfer efficiency. oup.com

The performance of these reagents has been validated for the automated synthesis of oligonucleotides ranging from 6 to 20 bases in length on scales from 0.2 to 1.0 micromoles. oup.com One potential issue noted with EDITH was a deleterious modification of guanine (B1146940) residues when used with certain fast deprotection chemistries; however, this side reaction can be eliminated by placing a capping step before the sulfurization step in the synthesis cycle. lookchem.comnih.gov The array of positive attributes, including ease of preparation, stability, and rapid kinetics at low concentrations, makes DtsNH and EDITH highly valuable reagents for nucleic acid research and production. oup.com

Table 2. Comparative Performance of DtsNH, EDITH, and Beaucage Reagent
ParameterDtsNHEDITHBeaucage Reagent
Typical Concentration 0.05 M - 0.2 M0.05 M0.05 M
Typical Reaction Time 30 seconds - 5 minutes30 seconds30 seconds
Sulfur Transfer Efficiency >98% to >99%>98%>98%
Solution Stability Stable for at least 1 monthStable for at least 2 monthsLimited long-term stability on synthesizer
Thiiranes

A novel and distinct approach to the sulfurization of phosphorus(III) compounds involves the use of thiiranes (also known as episulfides) as the sulfur source, facilitated by a rhenium catalyst. nih.gov This method represents a departure from the use of disulfide-based reagents.

Detailed Research Findings: The direct reaction between thiiranes and phosphite triesters typically requires high temperatures, making it unsuitable for the delicate process of solid-phase oligonucleotide synthesis. nih.gov However, researchers have developed a mild, catalytic method for this transformation. The use of rhenium catalysts, specifically ReOCl3(PPh3)2 or ReOCl3(SMe2)OPPh3, enables the rapid and efficient transfer of sulfur from thiiranes to phosphite triesters under ambient conditions in organic solvents. nih.gov

This methodology allows for the use of simple, commercially available thiiranes like propylene (B89431) sulfide (B99878) as effective sulfurizing agents. nih.gov The catalytic nature of the reaction means only a small amount of the rhenium complex is required, and the mild conditions are fully compatible with the requirements of automated solid-phase synthesis. This approach circumvents issues associated with other reagents, such as slow reaction times, side reactions, or the expense and difficulty of synthesis. nih.gov While detailed comparative studies on sulfurization efficiency across a range of oligonucleotides are less common in the literature for this specific method, the initial findings demonstrated its viability for the synthesis of a protected nucleotide phosphorothioate ester, opening a new avenue for sulfur-transfer chemistry in this field. nih.gov

Implications for Large-Scale and Automated Oligonucleotide Manufacturing

The choice of sulfurizing reagent has profound implications for the large-scale and automated manufacturing of therapeutic oligonucleotides. glenresearch.comglenresearch.com The transition of oligonucleotide-based drugs from research to commercial production necessitates processes that are not only efficient and reliable but also cost-effective, scalable, and sustainable. glenresearch.com

The ideal sulfurizing reagent for industrial applications must exhibit several key characteristics:

High Efficiency: Incomplete sulfurization leads to the formation of phosphodiester (P=O) linkages, which are impurities that are difficult to separate from the desired phosphorothioate (P=S) product. researchgate.net Reagents like DtsNH and EDITH, which provide >99% sulfurization efficiency, are crucial for ensuring high product purity and minimizing downstream purification challenges. oup.com

Stability and Solubility: Reagents must be stable in solution for extended periods on an automated synthesizer to ensure consistent performance and avoid precipitation that can clog fluidics. researchgate.net The excellent solution stability of DtsNH and EDITH is a major advantage for automated manufacturing, reducing instrument downtime and reagent waste. oup.com

Safety and Sustainability: The manufacturing of oligonucleotides generates significant chemical waste. glenresearch.com The use of reagents at low concentrations and in solvents that are less hazardous contributes to a more sustainable and environmentally friendly process. Reducing the number of synthesis steps or the volume of solvents, as can be achieved with highly efficient reagents, aligns with green chemistry principles. glenresearch.com

Future Research Directions for Bis Ethoxythiocarbonyl Tetrasulfide

Exploration of Novel Synthetic Applications Beyond Oligonucleotide Chemistry

The electrophilic nature of the central sulfur atoms in Bis(ethoxythiocarbonyl) tetrasulfide suggests its potential as a versatile reagent in a broader range of organic syntheses. Future research should focus on harnessing this reactivity for the synthesis of diverse sulfur-containing molecules.

Key Research Areas:

Synthesis of Novel Polysulfides: Exploration into the reaction of this compound with a variety of nucleophiles could lead to the synthesis of unsymmetrical polysulfides, which are of growing interest in medicinal chemistry and materials science.

Development of Green and Sustainable Chemistry: Investigating the use of this reagent in environmentally benign solvent systems and under catalytic conditions would align with the principles of green chemistry. The development of natural product-derived polysulfides is a growing field, and this reagent could play a role in the derivatization of bio-based materials.

Thiolation of Carbon Centers: Research could be directed towards the development of methods for the direct thiolation of activated carbon centers, providing new routes to organosulfur compounds.

A summary of potential novel synthetic applications is presented in the table below:

Application AreaPotential ReactionSignificance
Medicinal ChemistrySynthesis of unsymmetrical polysulfidesAccess to new pharmacologically active compounds.
Materials ScienceIncorporation into polymer backbonesDevelopment of self-healing and recyclable materials.
Green ChemistryReactions in sustainable solventsReduction of environmental impact of chemical processes.
Organic SynthesisDirect C-S bond formationEfficient construction of complex organosulfur molecules.

Development of Next-Generation Polysulfide Reagents Based on Structural Principles

The structural framework of this compound provides a foundation for the design of new, more efficient, and selective sulfur-transfer reagents. By modifying the ethoxythiocarbonyl groups, it may be possible to fine-tune the reactivity and physical properties of the reagent.

Design Strategies:

Electronic and Steric Modifications: Introducing electron-withdrawing or electron-donating groups to the xanthate moiety could modulate the electrophilicity of the sulfur chain. Bulky substituents could enhance selectivity in sterically demanding reactions.

Chiral Auxiliaries: The incorporation of chiral auxiliaries could lead to the development of reagents for asymmetric sulfurization reactions, a significant challenge in organic synthesis.

The following table outlines potential modifications and their expected impact:

ModificationExpected Impact
Electron-withdrawing groupsIncreased reactivity
Electron-donating groupsDecreased reactivity, increased stability
Bulky substituentsIncreased steric hindrance and selectivity
Chiral auxiliariesEnantioselective sulfur transfer
Polymer or fluorous tagsRecyclability and simplified purification

Advanced Analytical Techniques for In-Depth Mechanistic Studies

A thorough understanding of the reaction mechanisms of this compound is crucial for optimizing its existing applications and for the rational design of new ones. Modern analytical techniques can provide unprecedented insight into the transient intermediates and complex reaction pathways involved.

Applicable Techniques:

In-situ Spectroscopic Methods: Techniques such as in-situ NMR, Raman, and UV-Vis spectroscopy can be employed to monitor the progress of reactions in real-time, allowing for the identification of reactive intermediates.

Mass Spectrometry: Advanced mass spectrometry techniques, including ESI-MS and MALDI-MS, can be used to detect and characterize transient polysulfide species and reaction products.

X-ray Crystallography: Single-crystal X-ray diffraction studies of the reagent and its derivatives can provide precise structural information, which is essential for understanding its reactivity.

The table below summarizes the potential contributions of various analytical techniques:

Analytical TechniqueInformation Gained
In-situ NMR SpectroscopyReal-time monitoring of reactant consumption and product formation.
Raman SpectroscopyIdentification of sulfur-sulfur bond vibrations in intermediates.
Mass SpectrometryDetection and characterization of transient species and reaction products.
X-ray CrystallographyPrecise three-dimensional molecular structure.

Computational Chemistry Investigations of Reaction Energetics and Pathways

Computational chemistry offers a powerful tool to complement experimental studies by providing detailed theoretical insights into the reactivity and reaction mechanisms of this compound.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure of the reagent and to calculate the energetics of different reaction pathways. This can help in predicting the most likely mechanism and in understanding the factors that control reactivity and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the reagent in solution, including its conformational flexibility and interactions with solvent molecules.

Quantum Mechanics/Molecular Mechanics (QM/MM): For reactions in complex environments, such as in the presence of a biological macromolecule, QM/MM methods can be used to model the reaction with high accuracy.

The following table highlights the potential applications of computational chemistry in this research area:

Computational MethodApplication
Density Functional Theory (DFT)Elucidation of reaction mechanisms and prediction of reactivity.
Molecular Dynamics (MD)Study of solvent effects and conformational dynamics.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling reactions in complex biological or material systems.

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